molecular formula C9H9BrO2 B050980 Methyl 2-bromomethylbenzoate CAS No. 2417-73-4

Methyl 2-bromomethylbenzoate

Cat. No.: B050980
CAS No.: 2417-73-4
M. Wt: 229.07 g/mol
InChI Key: QKASDIPENBEWBU-UHFFFAOYSA-N
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Description

Methyl 2-bromomethylbenzoate is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a bromomethyl group, and the carboxyl group is esterified with methanol. This compound is known for its utility in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromomethylbenzoate can be synthesized through several methods. One common method involves the bromination of methyl benzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds as follows: [ \text{C6H5CO2CH3} + \text{Br2} \rightarrow \text{C6H4BrCO2CH3} + \text{HBr} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromomethylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

    Nucleophilic Substitution: Methyl 2-aminomethylbenzoate.

    Reduction: Methyl 2-hydroxymethylbenzoate.

    Oxidation: Methyl 2-carboxybenzoate.

Scientific Research Applications

Methyl 2-bromomethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromomethylbenzoate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions. The ester group can participate in hydrolysis and reduction reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Methyl 2-bromomethylbenzoate can be compared with other similar compounds such as:

    Methyl 2-bromobenzoate: Similar structure but lacks the bromomethyl group.

    Methyl 4-bromomethylbenzoate: The bromomethyl group is at the fourth position instead of the second.

    Methyl 2-chloromethylbenzoate: The bromine atom is replaced by chlorine.

Uniqueness: this compound is unique due to the presence of both the bromomethyl and ester groups, which confer distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

methyl 2-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKASDIPENBEWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370515
Record name Methyl 2-bromomethylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2417-73-4
Record name Methyl 2-bromomethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(bromomethyl)benzoate
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Synthesis routes and methods I

Procedure details

To a solution of 2-methylbenzoic acid methyl ester (33.0 g) in tetrachlorocarbon (440 ml) were added N-bromosuccinimide (43.0 g) and AIBN (2,2′-azobisisobutyronitrile, 361 mg) and the mixture was refluxed for 30 minutes. The reaction mixture was cooled down to 0° C. and cinnamoic acid that appeared were filtered off and the filtrate was concentrated. The residue was purified by distillation under reduced pressure to give the title compound having the following physical data (28.0 g, colorless oil).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
361 mg
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of methyl 2-methylbenzoate (5.0 g, 0.033 mmol) and N-bromosuccinimide (5.9 g, 0.033 mmol) in CCl4 (50 mL) was added benzoyl peroxide (0.04 g, 0.00016 mmol). The mixture was heated to reflux for 1.5 h, cooled to room temperature, filtered through Celite, and concentrated to afford methyl 2-(bromomethyl)benzoate (7.2 g, ca. 94% mass recovery), which was contaminated with ca. 14% unreacted starting material and was used without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of methyl-2-methylbenzoate (250 mg, 1.66 mmol), NBS (296 mg, 1.66 mmol) and dibenzoylperoxide (403 mg, 1.66 mmol) was stirred under reflux for one day. After purification by flash chromatography, 350 mg (1.53 mmol, 92%) of methyl-2-(bromomethyl)benzoate were obtained as a colorless oil.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
296 mg
Type
reactant
Reaction Step One
Quantity
403 mg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of methyl-o-toluate (0.93 mL, 6.6 mmol), N-bromosuccinimide (1.25 g, 7.0 mmol) and azaisobutryonitrile (11 mg, 0.07 mmol) in chloroform (10 mL) was heated at 65° for 16 h. After cooling to rt, the mixture was diluted with dichloromethane and washed with H2O and then brine. The organic phase was collected, dried (MgSO4) and concentrated in vacuo to give methyl 2-(bromomethyl)benzoate.
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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